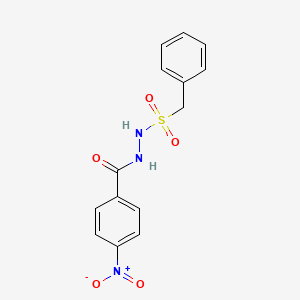

N'-benzylsulfonyl-4-nitrobenzohydrazide

Description

N'-Benzylsulfonyl-4-nitrobenzohydrazide is a sulfonohydrazide derivative characterized by a benzylsulfonyl group attached to a nitro-substituted benzohydrazide scaffold. Its structure features a nitro group at the para position of the benzene ring, which enhances electron-withdrawing effects, influencing reactivity and binding interactions with biological targets.

Properties

IUPAC Name |

N'-benzylsulfonyl-4-nitrobenzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O5S/c18-14(12-6-8-13(9-7-12)17(19)20)15-16-23(21,22)10-11-4-2-1-3-5-11/h1-9,16H,10H2,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKDFQFPUXUGOPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70389394 | |

| Record name | N'-benzylsulfonyl-4-nitrobenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

8.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24822569 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

5535-83-1 | |

| Record name | N'-benzylsulfonyl-4-nitrobenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-benzylsulfonyl-4-nitrobenzohydrazide typically involves the reaction of 4-nitrobenzohydrazide with benzylsulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of N’-benzylsulfonyl-4-nitrobenzohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-benzylsulfonyl-4-nitrobenzohydrazide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The benzylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation: The hydrazide moiety can be oxidized to form corresponding azides or other oxidized derivatives.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.

Substitution: Nucleophiles such as amines or thiols, organic solvents like dichloromethane, and bases like triethylamine.

Oxidation: Oxidizing agents such as sodium hypochlorite or hydrogen peroxide, aqueous or organic solvents.

Major Products Formed

Reduction: Formation of N’-benzylsulfonyl-4-aminobenzohydrazide.

Substitution: Formation of various substituted benzylsulfonyl derivatives.

Oxidation: Formation of azides or other oxidized products.

Scientific Research Applications

N’-benzylsulfonyl-4-nitrobenzohydrazide has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to other bioactive compounds.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of N’-benzylsulfonyl-4-nitrobenzohydrazide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzylsulfonyl group may also contribute to the compound’s activity by enhancing its binding affinity to target proteins or enzymes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Benzylidene/Sulfonyl Moieties

Key structural analogs differ in substituents on the benzylidene or sulfonyl groups, which modulate electronic, steric, and solubility properties:

Key Observations :

- Electron-withdrawing groups (e.g., -NO₂, -Cl) enhance electrophilicity, improving enzyme inhibition but reducing solubility.

- Electron-donating groups (e.g., -CH₃, -OCH₃) increase lipophilicity, affecting membrane permeability .

Tautomerism and Spectral Confirmation

Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones exhibit tautomerism between thione and thiol forms. Infrared (IR) spectra confirm the dominance of the thione tautomer (C=S stretch at 1247–1255 cm⁻¹; absence of S-H bands) . In contrast, N'-benzylsulfonyl-4-nitrobenzohydrazide lacks such tautomerism due to its rigid hydrazide backbone.

Monoamine Oxidase (MAO) Inhibition

A study on substituted benzylidene derivatives revealed substituent-dependent MAO inhibition:

| Compound (R = Substituent) | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | β-Secretase (BACE-1) IC₅₀ (µM) |

|---|---|---|---|

| 4-Nitrobenzohydrazide (R = H) | 0.42 | 0.38 | 1.05 |

| 4-CH₃-substituted | 1.12 | 0.95 | 2.34 |

| 4-Cl-substituted | 0.78 | 0.67 | 1.89 |

Key Findings :

- The nitro group (R = NO₂) in this compound confers superior MAO-B inhibition (IC₅₀ = 0.38 µM) compared to methyl or chloro analogs .

- Steric bulk from benzylsulfonyl groups may enhance target selectivity but reduce potency against BACE-1 .

Anticancer and Antimicrobial Potential

Analog N'-(bis(4-hydroxyphenyl)methylene)-4-nitrobenzenesulfonohydrazide (C₁₉H₁₅N₃O₅S) demonstrated moderate anticancer activity (IC₅₀ = 8.2 µM against MCF-7 cells), attributed to the synergistic effects of nitro and hydroxyl groups on DNA intercalation .

Physicochemical and Crystallographic Properties

- Solubility : Nitro-substituted derivatives exhibit lower aqueous solubility (e.g., <0.1 mg/mL for this compound) compared to hydroxy or methoxy analogs (>1 mg/mL) .

- Crystal Packing : X-ray studies of N-(benzoyl)-4-nitrobenzenesulfonamide reveal π-π stacking between nitrobenzene rings (3.4 Å spacing) and hydrogen-bonded dimers (N-H···O=S), stabilizing the lattice . Similar interactions are anticipated for the benzylsulfonyl analog.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.